5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one
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Overview
Description
5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is a complex organic compound characterized by the presence of phenyl, phenylsulfanyl, and phenylsulfonyl groups attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexenone Ring: This can be achieved through the aldol condensation of appropriate ketones and aldehydes under basic conditions.
Introduction of the Phenylsulfanyl Group: This step involves the nucleophilic substitution reaction where a phenylsulfanyl group is introduced using thiophenol and a suitable leaving group.
Addition of the Phenylsulfonylmethyl Group: This is typically done through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, phenylsulfonyl chloride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylsulfonyl derivatives.
Scientific Research Applications
5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl and phenylsulfonyl groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-(phenylsulfonyl)-2-cyclohexen-1-one: Lacks the phenylsulfanyl group.
3-(Phenylsulfanyl)-2-cyclohexen-1-one: Lacks the phenylsulfonylmethyl group.
5-Phenyl-2-cyclohexen-1-one: Lacks both the phenylsulfanyl and phenylsulfonylmethyl groups.
Uniqueness
5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is unique due to the presence of both phenylsulfanyl and phenylsulfonylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-5-phenyl-3-phenylsulfanylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O3S2/c26-24-16-20(19-10-4-1-5-11-19)17-25(29-21-12-6-2-7-13-21)23(24)18-30(27,28)22-14-8-3-9-15-22/h1-15,20H,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATLKJNZKMSGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1SC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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